2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Description
This compound is a structurally complex thiophene derivative characterized by a (Z)-configured enone system conjugated with a 4-ethylanilino group and an ethoxycarbonyl substituent. Its molecular formula is C₂₅H₂₅N₂O₇S, with a molecular weight of approximately 521.5 g/mol (estimated via structural analogs in ).
Properties
Molecular Formula |
C25H25NO7S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylphenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C25H25NO7S/c1-4-15-6-9-17(10-7-15)26-24-22(25(30)32-5-2)23(29)20(34-24)13-16-8-11-18(19(12-16)31-3)33-14-21(27)28/h6-13,29H,4-5,14H2,1-3H3,(H,27,28)/b20-13-,26-24? |
InChI Key |
LIJXCXAHFVTTNM-ZIJAOZNWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced at each stage. Common synthetic routes may include:
- Formation of the dihydrothiophene ring through cyclization reactions.
- Introduction of the ethoxycarbonyl group via esterification.
- Attachment of the ethylphenylamino group through amination reactions.
- Final assembly of the compound through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic enones with phenoxyacetic acid side chains. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- XLogP3 : The target compound’s higher XLogP3 (~3.8) compared to the methoxy analog (3.5) reflects increased lipophilicity due to the 4-ethyl group versus 4-methoxy .
- Bioactivity : Thiazolone derivatives (e.g., CAS 501347-80-4) often exhibit enzyme inhibitory activity (e.g., dihydroorotate dehydrogenase inhibitors), suggesting the target compound may share similar mechanisms .
- Synthesis: The target compound’s synthesis likely mirrors ’s method (reflux in acetic acid, ~82% yield), whereas thiazolidinones () require DMF/NaOAc cyclization.
Research Findings and Implications
- Electronic Properties: The ethoxycarbonyl group in the target compound withdraws electron density, polarizing the enone system for nucleophilic attack, a feature exploited in prodrug activation .
- Solubility: The phenoxyacetic acid moiety improves aqueous solubility (cLogS ≈ -3.5) compared to ester analogs (e.g., cLogS ≈ -4.2 for methyl esters) .
- Structure-Activity Relationship (SAR): Replacement of 4-ethylanilino with 3-chloroanilino () increases lipophilicity but reduces hydrogen-bonding capacity, impacting target selectivity.
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